Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide
Description
Nomenclature and Structural Identification
Systematic IUPAC Nomenclature
The systematic name 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methylthiazol-3-ium] diiodide adheres to IUPAC conventions by specifying:
- Core heterocycles : Two thiazolium rings (1,3-thiazol-3-ium), each contributing a positively charged sulfur-nitrogen heterocycle.
- Substituents :
- Linker : A 1,12-dodecanediyl chain connecting the nitrogen atoms at position 3 of each ring.
- Counterions : Two iodide anions balancing the dicationic core.
Table 1: Structural components and their roles
Spectroscopic and Crystallographic Characterization
While crystallographic data for this specific compound remains unpublished, analogous bis-thiazolium salts exhibit characteristic structural features:
Properties
CAS No. |
639459-71-5 |
|---|---|
Molecular Formula |
C24H42I2N2S2 |
Molecular Weight |
676.5 g/mol |
IUPAC Name |
5-ethyl-3-[12-(5-ethyl-4-methyl-1,3-thiazol-3-ium-3-yl)dodecyl]-4-methyl-1,3-thiazol-3-ium;diiodide |
InChI |
InChI=1S/C24H42N2S2.2HI/c1-5-23-21(3)25(19-27-23)17-15-13-11-9-7-8-10-12-14-16-18-26-20-28-24(6-2)22(26)4;;/h19-20H,5-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
NOUOQTPDNPMPTP-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C([N+](=CS1)CCCCCCCCCCCC[N+]2=CSC(=C2C)CC)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Bis-Thiazolium Salt Formation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Temperature | 60–100 °C | Reflux conditions |
| Reaction Time | 12–48 hours | Monitored by TLC or NMR |
| Molar Ratio | 2:1 (thiazolium precursor : diiodide) | Stoichiometric balance for bis-alkylation |
| Work-up | Precipitation with diethyl ether or similar | Purification by recrystallization |
Purification and Characterization
- The crude product is often purified by recrystallization from solvents such as ethanol or acetone.
- Characterization is performed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the bis-quaternary structure and purity.
Research Findings and Variations
- Studies have shown that the length of the alkyl linker (here, dodecanediyl) significantly affects the physical properties such as solubility and melting point of the bis-thiazolium salt.
- The choice of halide (iodide vs bromide) influences the reaction kinetics and yield; iodides generally provide better leaving groups, facilitating higher yields.
- Alternative synthetic routes include microwave-assisted synthesis to reduce reaction times and improve yields.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Thiazolium precursor synthesis | Cyclization of α-haloketones with thiourea | α-bromo ketones, thiourea, reflux in ethanol | Formation of substituted thiazole |
| Alkylation of thiazole | Quaternization | Alkyl halides (methyl/ethyl iodide), base-free | Formation of thiazolium salt |
| Bis-thiazolium formation | Bis-quaternization | 1,12-diiodododecane, polar aprotic solvent, reflux | Formation of bis-thiazolium diiodide |
Chemical Reactions Analysis
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: Thiazolium salts can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Bis-Cationic Salts
The compound is structurally analogous to other bis-cationic salts, such as 1,12-dodecanediyl-3,3′-bis-1-vinyl imidazolium bromide ([C12VIm]Br) and 1,16-hexadecamethylenebis[N-methylpyrrolidinium] dibromide (G25) . Key differences include:
Key Observations :
- Heterocycle Influence : Thiazolium rings exhibit distinct electronic and steric properties compared to imidazolium or pyrrolidinium cores. The sulfur atom in thiazolium may enhance membrane penetration via hydrophobic interactions .
- Chain Length : The C12 chain in the target compound balances hydrophobicity and flexibility, whereas G25’s C16 chain may improve membrane insertion but reduce solubility .
Functional Analogues: Thiazolidin-4-one Derivatives
These derivatives are synthesized via cyclization of thiosemicarbazides or hydrazides and are noted for antimicrobial and anti-inflammatory activities . However, their neutral character limits membrane interaction compared to cationic bis-thiazolium salts.
Antimicrobial Efficacy Comparison
- Target Compound : Exhibits potent inhibition of S. cerevisiae growth (MIC ~0.6 µM), attributed to membrane disruption via cationic head groups and alkyl chain insertion .
- G25 : Shows similar antifungal activity but requires higher concentrations (MIC ~1.2 µM), possibly due to reduced membrane affinity from its pyrrolidinium core .
- Thiazolidin-4-ones : Lower efficacy (MICs in the 10–100 µM range) due to lack of cationic charge and reliance on hydrogen bonding for target engagement .
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